Due to its chirality, (R)-1-(Anthracen-9-yl)-2,2,2-trifluoroethanol can be used as a resolving agent in separating racemic mixtures of chiral analytes. Its anthracene group interacts with other chiral molecules through π-π stacking and hydrogen bonding, allowing for the preferential complexation with one enantiomer over the other. This property has been explored in the separation of various racemic drugs and drug candidates using techniques like chromatography PubChem: .
The self-assembly properties of (R)-1-(Anthracen-9-yl)-2,2,2-trifluoroethanol allow it to form ordered supramolecular structures. These structures can exhibit chirality due to the inherent chirality of the molecule. This paves the way for research into the development of chiral materials with potential applications in areas like asymmetric catalysis, sensors, and drug delivery ScienceDirect: .
The presence of the trifluoromethyl group (CF3) makes (R)-1-(Anthracen-9-yl)-2,2,2-trifluoroethanol a good scavenger for free fluoride ions. Fluoride removal is crucial in various scientific processes, and this molecule's ability to selectively bind fluoride offers potential applications in environmental remediation, pharmaceutical synthesis, and biological studies Tetrahedron Letters: .
Irritant